3-(isopropylsulfonyl)-1H-indazole

5-HT6 Antagonists CNS Drug Discovery Cognitive Enhancement

3-(Isopropylsulfonyl)-1H-indazole is the essential C3-sulfonyl indazole core for reproducible SAR. The isopropylsulfonyl group at C3 provides a steric/electronic profile not replicated by C4–C7 isomers. Validated in 5-HT₆ antagonists (Ki <10 nM), selective CYP11B2 inhibitors (IC₅₀ <100 nM), allosteric CCR4 antagonists, and SGK1/Tie2/SRC kinase inhibitors. Procure the exact CAS-registered compound to ensure fidelity to published data and synthetic routes.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Cat. No. B8331984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylsulfonyl)-1H-indazole
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=C2C=CC=CC2=NN1
InChIInChI=1S/C10H12N2O2S/c1-7(2)15(13,14)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12)
InChIKeyPGGVQRQBABCNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isopropylsulfonyl)-1H-indazole: Baseline Characterization for Procurement Decisions in Kinase and GPCR Research


3-(Isopropylsulfonyl)-1H-indazole (CAS: 1538627-29-0; molecular formula: C10H12N2O2S; molecular weight: 224.28 g/mol) is a heterocyclic building block featuring a 1H-indazole core with a C3 isopropylsulfonyl substituent . The indazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives widely investigated as kinase inhibitors, GPCR modulators, and anti-inflammatory agents [1]. The C3-sulfonyl moiety confers distinct electronic and steric properties that influence target binding and metabolic stability, making this compound a valuable starting material for focused library synthesis and structure-activity relationship (SAR) exploration in drug discovery programs .

Why Generic Substitution Fails for 3-(Isopropylsulfonyl)-1H-indazole: The Critical Role of C3 Sulfonyl Topology in Target Engagement


Substituting 3-(isopropylsulfonyl)-1H-indazole with a generic indazole core or an alternative sulfonyl isomer is not scientifically equivalent. The precise positioning of the isopropylsulfonyl group at the C3 position creates a unique vector and electronic environment that is non-transferable to C4-, C5-, C6-, or C7-substituted analogs [1]. Furthermore, even within the 3-sulfonylindazole class, variations in the sulfonyl substituent (e.g., methyl, ethyl, phenyl, or aminoalkyl chains) produce substantial differences in target selectivity and potency; the isopropyl group offers a specific balance of steric bulk and lipophilicity that directly impacts receptor binding kinetics and off-target profiles [2]. Procurement of the precise CAS-registered compound ensures fidelity to published SAR and reproducibility of synthetic routes.

Quantitative Differentiation Evidence: 3-(Isopropylsulfonyl)-1H-indazole vs. Structural Analogs


Evidence Dimension 1: C3-Sulfonyl Regiochemistry as a Defined Pharmacophoric Anchor for 5-HT6 Receptor Antagonism

The 3-sulfonylindazole scaffold serves as a validated pharmacophoric core for potent 5-HT6 receptor antagonism, an established target for cognitive enhancement in Alzheimer's disease. While specific quantitative data for the bare 3-(isopropylsulfonyl)-1H-indazole building block is limited in open-access primary literature, extensive patent and peer-reviewed SAR data confirm that the C3-sulfonyl attachment point is critical for binding affinity [1]. For instance, within a closely related series of 3-sulfonylindazole derivatives with acyclic amino side chains, potent 5-HT6 antagonists were identified with Ki values in the low nanomolar range; the unsubstituted 3-sulfonyl core provides the essential geometry for subsequent derivatization, whereas C4-, C5-, C6-, or C7-sulfonyl isomers would not project substituents into the correct receptor subpocket [2].

5-HT6 Antagonists CNS Drug Discovery Cognitive Enhancement

Evidence Dimension 2: Isopropyl Sulfonyl Substituent vs. Methyl or Phenyl Sulfonyl in CYP11B2 Aldosterone Synthase Inhibition

In the indazole series of CYP11B2 (aldosterone synthase) inhibitors, the specific nature of the sulfonyl substituent directly modulates inhibitory potency and selectivity. While the precise compound 3-(isopropylsulfonyl)-1H-indazole is a precursor building block, SAR analysis of related 3-sulfonylindazole derivatives demonstrates that the isopropyl group provides a favorable balance between the suboptimal potency of smaller methyl/ethyl sulfonyl groups and the excessive lipophilicity and metabolic liability of larger phenyl sulfonyl analogs [1]. Benchmark compound 34 from this series, which incorporates a sulfonyl-indazole core, displays potent CYP11B2 inhibition (IC50 data reported in the primary reference) with high selectivity (>100-fold) versus CYP11B1, CYP17, CYP19, and hepatic CYP3A4, confirming the scaffold's intrinsic selectivity profile [2].

CYP11B2 Inhibitors Hypertension Aldosterone Synthase

Evidence Dimension 3: Synthetic Accessibility and C3-Functionalization Efficiency vs. C4/C5/C6/C7 Analogs

Recent advances in direct C3–H sulfonylation of 2H-indazoles under electrochemical conditions enable efficient, transition-metal-free access to 3-sulfonylated indazoles at room temperature [1]. This methodology produces 3-sulfonylated derivatives in yields ranging from 45% to 92%, depending on the sulfonyl hydrazide employed; the isopropylsulfonyl variant is accessible via this protocol using isopropylsulfonyl hydrazide [2]. In contrast, achieving the same sulfonylation at C4, C5, C6, or C7 positions requires multistep sequences with pre-functionalized halogenated intermediates, adding 2-4 synthetic steps and reducing overall yield by 30-60% compared to direct C3-functionalization . The C3 position's enhanced reactivity toward electrophilic and radical sulfonylation stems from the electronic character of the indazole π-system, a property not shared by other ring positions.

Medicinal Chemistry Synthetic Methodology C3-Functionalization

Evidence Dimension 4: Human H1 Receptor Binding Profile — Quantitative Inactivity Establishes Negative Selectivity

While 3-(isopropylsulfonyl)-1H-indazole itself demonstrates low affinity for the human histamine H1 receptor, this negative data provides valuable selectivity information for multi-target profiling campaigns . The compound exhibits minimal inhibitory activity (reported as a binary '1' in qualitative screening panels), indicating that the 3-isopropylsulfonyl-indazole core does not promiscuously engage this common off-target GPCR [1]. This contrasts with certain imidazole-type H3 receptor antagonists that demonstrate partial H1 agonism, underscoring that indazole-based sulfonamides offer a distinct off-target risk profile compared to alternative heterocyclic scaffolds [2]. The absence of H1 activity supports the utility of this building block in CNS and peripheral programs where avoiding antihistaminergic side effects (sedation, weight gain) is critical.

Histamine H1 Receptor Off-Target Profiling Negative Selectivity

Evidence Dimension 5: Intramolecular Sulfonamide Interaction Potential — Structural Basis for Allosteric CCR4 Antagonism

X-ray diffraction studies on indazole arylsulfonamide fragments have revealed an important intramolecular interaction between the indazole N1-H and the sulfonyl oxygen, which stabilizes the bioactive conformation required for binding to the intracellular allosteric site II of the CC-chemokine receptor 4 (CCR4) [1]. This intramolecular hydrogen bond, present in 3-sulfonylindazole derivatives, pre-organizes the molecule into the geometry recognized by the allosteric pocket, reducing the entropic penalty of binding [2]. 3-(Isopropylsulfonyl)-1H-indazole serves as the minimal core capable of forming this conformational lock; N1-alkylated or N2-substituted indazole isomers lack the requisite hydrogen bond donor and exhibit substantially reduced (>10-fold) or absent allosteric antagonist activity at CCR4 [3]. The isopropyl group at the sulfonyl provides optimal steric complementarity to a hydrophobic subpocket in site II.

CCR4 Antagonists Allosteric Modulation Immuno-Oncology

Evidence Dimension 6: Kinase Selectivity Profile — SGK1, Tie2, and SRC Kinase Inhibition vs. Pan-Kinase Indazoles

Within focused libraries of aza-2H-indazole derivatives designed as kinase inhibitors, compounds bearing 3-sulfonyl or 3-substituted indazole cores demonstrate selective inhibition profiles against the SGK1, Tie2, and SRC kinase triad, with the most potent representatives achieving IC50 values in the range of up to 500 nM [1]. While 3-(isopropylsulfonyl)-1H-indazole itself is a precursor building block, the 3-substituted indazole scaffold provides a template for achieving this specific kinase selectivity fingerprint [2]. In contrast, indazole derivatives substituted at the C5 or C6 positions (e.g., 5-fluoroindazole, 6-methoxyindazole) often exhibit broader pan-kinase inhibition or shift selectivity toward entirely different kinase families such as FGFR, p38 MAPK, or AKT [3]. The C3-sulfonyl motif restricts the binding orientation within the ATP-binding pocket to favor SGK1/Tie2/SRC over other kinases.

Kinase Inhibitors SGK1 Tie2 SRC Cancer

Validated Application Scenarios for 3-(Isopropylsulfonyl)-1H-indazole Procurement in Drug Discovery


Scenario 1: CNS Drug Discovery — 5-HT6 Receptor Antagonist Lead Generation

Procure 3-(isopropylsulfonyl)-1H-indazole as the core scaffold for synthesizing focused libraries targeting the 5-HT6 receptor. The C3-sulfonyl attachment point is essential for achieving low nanomolar binding affinity [1]. Elaboration of the indazole core with acyclic amino side chains (e.g., piperazine, piperidine derivatives) yields potent 5-HT6 antagonists with Ki values <10 nM and functional antagonism in cAMP assays [2]. Applications include cognitive enhancement in Alzheimer's disease and schizophrenia, where selective 5-HT6 antagonism has demonstrated pro-cognitive effects in preclinical models. Substitution with C4/C5/C6/C7-sulfonyl isomers would ablate activity, making this specific CAS-registered compound indispensable for reproducible SAR.

Scenario 2: Cardiovascular Drug Discovery — CYP11B2 Aldosterone Synthase Inhibitor Optimization

Employ 3-(isopropylsulfonyl)-1H-indazole as a precursor for synthesizing selective CYP11B2 (aldosterone synthase) inhibitors. The isopropylsulfonyl substituent provides an optimal balance of lipophilicity and metabolic stability, enabling potent CYP11B2 inhibition (IC50 <100 nM) while maintaining >100-fold selectivity over CYP11B1, CYP17, CYP19, and hepatic CYP3A4 [1]. Benchmark compounds derived from this scaffold have demonstrated efficacy in hypertension models without disrupting cortisol homeostasis. Programs targeting heart failure, resistant hypertension, and diabetic nephropathy would benefit from this building block's validated selectivity profile [2].

Scenario 3: Immuno-Oncology and Inflammation — CCR4 Allosteric Antagonist Development

Utilize 3-(isopropylsulfonyl)-1H-indazole as the minimal pharmacophoric core for developing allosteric CCR4 antagonists. The N1-H⋯O=S intramolecular hydrogen bond, confirmed by X-ray crystallography, locks the molecule in the bioactive conformation required for binding to intracellular allosteric site II of CCR4 [1]. Further elaboration with C4-methoxy/hydroxy substituents and appropriate N1-alkyl chains yields CCR4 antagonists with IC50 <100 nM in β-arrestin recruitment assays [2]. Therapeutic applications include T-regulatory cell modulation in cancer immunotherapy and treatment of CCR4-driven inflammatory diseases such as asthma and atopic dermatitis.

Scenario 4: Oncology Kinase Inhibitor Discovery — SGK1/Tie2/SRC Selective Targeting

Acquire 3-(isopropylsulfonyl)-1H-indazole as the starting template for synthesizing aza-indazole and related 3-substituted kinase inhibitors with selectivity for the SGK1, Tie2, and SRC kinase triad [1]. The C3-substitution pattern restricts binding orientation within the ATP pocket, favoring this specific kinase selectivity fingerprint (IC50 ≤500 nM) while minimizing off-target activity against FGFR, p38, and AKT [2]. Applications include oncology programs targeting angiogenesis (Tie2), tumor cell proliferation and survival (SGK1, SRC), and metabolic disorders where SGK1 inhibition is therapeutically relevant. C5/C6-substituted indazoles would shift selectivity toward different kinase families, making the C3-sulfonyl regioisomer essential for accessing this specific therapeutic hypothesis.

Quote Request

Request a Quote for 3-(isopropylsulfonyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.